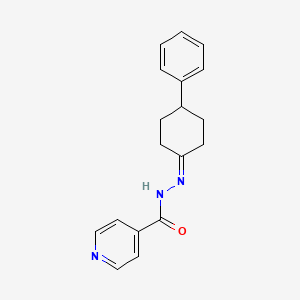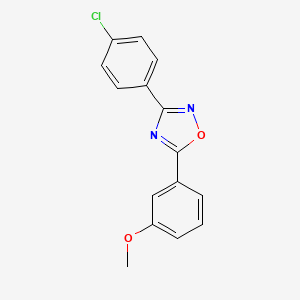![molecular formula C15H21N3O2S B5775818 N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea, also known as TDZ, is a synthetic plant growth regulator that has been widely used in agricultural research. TDZ has been found to exhibit a wide range of biological activities, including cytokinin-like effects, anti-tumor properties, and anti-inflammatory effects.
作用機序
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea acts as a cytokinin-like compound, stimulating cell division and differentiation in plant tissues. This compound also induces the expression of genes involved in plant regeneration and growth. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle control and apoptosis. In addition, this compound has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In plants, this compound induces shoot regeneration and callus formation by stimulating cell division and differentiation. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by regulating the expression of various genes involved in cell cycle control and apoptosis. This compound also exhibits anti-inflammatory effects by blocking the activation of NF-κB signaling pathway.
実験室実験の利点と制限
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea has several advantages for lab experiments, including its ability to induce shoot regeneration and callus formation in plant tissues, and its anti-tumor and anti-inflammatory properties. However, this compound also has limitations, including its potential toxicity and the need for careful optimization of concentration and exposure time.
将来の方向性
Future research on N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea could focus on its potential applications in agriculture, medicine, and biotechnology. In agriculture, this compound could be used to enhance crop productivity and quality by inducing shoot regeneration and callus formation. In medicine, this compound could be developed as a novel anti-tumor and anti-inflammatory drug. In biotechnology, this compound could be used to improve the efficiency of plant tissue culture and genetic transformation. Further research is also needed to elucidate the molecular mechanisms of this compound action in plants and cancer cells, and to optimize its concentration and exposure time for different applications.
合成法
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea can be synthesized by various methods, including the reaction of 4,7-dihydrothieno[2,3-c]pyran-1,3-dione with ethyl cyanoacetate, followed by a series of reactions involving isobutylamine, sodium hydride, and acetic anhydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea has been extensively used in plant tissue culture to induce shoot regeneration, callus formation, and somatic embryogenesis. This compound has also been found to have anti-tumor properties, inhibiting the growth of various cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo.
特性
IUPAC Name |
1-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-9(2)7-17-14(19)18-13-11(6-16)10-5-15(3,4)20-8-12(10)21-13/h9H,5,7-8H2,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRSPXSTEYMHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)

![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)
![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)